molecular formula C17H21N3 B11187303 N-cyclohexyl-2-cyclopropylquinazolin-4-amine

N-cyclohexyl-2-cyclopropylquinazolin-4-amine

Cat. No.: B11187303
M. Wt: 267.37 g/mol
InChI Key: ZQMGQZOHIDOPCQ-UHFFFAOYSA-N
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Description

TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme involved in the repair of oxidative DNA damage. This compound interacts with specific amino acids in OGG1, enhancing its enzymatic activity and facilitating the repair of oxidative lesions in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH10785 involves several steps, starting with the preparation of the core quinazolinamine structure. The key steps include:

Industrial Production Methods

Industrial production of TH10785 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TH10785 primarily undergoes interactions with OGG1, leading to the activation of its enzymatic functions. The key reactions include:

Common Reagents and Conditions

The reactions involving TH10785 typically require:

Major Products

The primary product of reactions involving TH10785 is the activated form of OGG1, which exhibits enhanced DNA repair capabilities .

Scientific Research Applications

TH10785 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of OGG1 in oxidative damage.

    Biology: Helps in understanding the cellular responses to oxidative stress and the repair of DNA lesions.

    Medicine: Potential therapeutic applications in diseases associated with oxidative DNA damage, such as cancer and neurodegenerative disorders.

    Industry: Could be used in the development of new drugs targeting DNA repair pathways

Mechanism of Action

TH10785 exerts its effects by binding to specific amino acids (phenylalanine-319 and glycine-42) in OGG1. This interaction increases the enzyme’s activity, leading to enhanced recruitment of OGG1 to sites of oxidative DNA damage. The compound also induces a β, δ-lyase enzymatic function, which alters the DNA repair process to be dependent on polynucleotide kinase phosphatase (PNKP1) instead of apurinic endonuclease 1 (APE1) .

Comparison with Similar Compounds

TH10785 is unique in its ability to activate OGG1 and enhance its DNA repair functions. Similar compounds include:

TH10785 stands out due to its specific interaction with OGG1 and the induction of a unique enzymatic function that enhances DNA repair .

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-cyclohexyl-2-cyclopropylquinazolin-4-amine

InChI

InChI=1S/C17H21N3/c1-2-6-13(7-3-1)18-17-14-8-4-5-9-15(14)19-16(20-17)12-10-11-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19,20)

InChI Key

ZQMGQZOHIDOPCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4CC4

Origin of Product

United States

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